Clobetasone 17-Propionate

Vue d'ensemble

Description

Le propionate de clobétasone est un corticostéroïde topique puissant utilisé principalement pour traiter diverses affections cutanées telles que l’eczéma, le psoriasis et la dermatite. Il est connu pour ses fortes propriétés anti-inflammatoires, antiprurigineuses et vasoconstrictrices, ce qui le rend efficace pour réduire les symptômes tels que la rougeur, les démangeaisons et l’enflure .

Mécanisme D'action

Le propionate de clobétasone exerce ses effets en se liant aux récepteurs des glucocorticoïdes, ce qui conduit à l’induction de protéines inhibitrices de la phospholipase A2 connues sous le nom de lipocortines. Cette action inhibe la libération de l’acide arachidonique, réduisant ainsi la formation de médiateurs inflammatoires tels que les prostaglandines et les leucotriènes. Les propriétés anti-inflammatoires, antiprurigineuses et vasoconstrictrices du composé sont principalement dues à ce mécanisme .

Composés similaires :

Bétamethasone : Un autre corticostéroïde puissant ayant des propriétés anti-inflammatoires similaires.

Fluocinonide : Connu pour sa forte puissance et utilisé dans des conditions dermatologiques similaires.

Hydrocortisone : Un corticostéroïde moins puissant souvent utilisé pour des affections plus légères.

Unicité : Le propionate de clobétasone est unique en raison de sa forte puissance et de son efficacité dans le traitement des affections cutanées inflammatoires graves. Il a une spécificité plus élevée pour les récepteurs des glucocorticoïdes par rapport à d’autres corticostéroïdes, ce qui le rend plus efficace pour réduire l’inflammation et les symptômes associés .

Analyse Biochimique

Biochemical Properties

Clobetasone propionate interacts with cytoplasmic receptors in the dermal and intradermal cells . It induces inhibitory proteins, leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation .

Cellular Effects

Clobetasone propionate has a profound effect on various types of cells and cellular processes. It influences cell function by reducing inflammation, swelling, redness, itching, or rashes caused by skin conditions .

Molecular Mechanism

Clobetasone propionate exerts its effects at the molecular level primarily through its interaction with glucocorticoid receptors . It binds to these receptors with high specificity, leading to changes in gene expression and enzyme activity . This interaction results in the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clobetasone propionate can change over time. It has been observed that the compound’s stability and degradation can vary, potentially influencing its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of clobetasone propionate can vary with different dosages in animal models. For instance, it has been observed that systemic side-effects like hypothalamic–pituitary–adrenal (HPA) axis suppression can occur at doses as low as 2 g/day

Metabolic Pathways

Clobetasone propionate is involved in several metabolic pathways. It is metabolized primarily in the liver, following similar metabolic pathways to other corticosteroids, including the addition of oxygen, hydrogen, glucuronides, and sulfates to form water-soluble metabolites .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le propionate de clobétasone est synthétisé à partir de la bétaméthasone. La synthèse implique plusieurs étapes, notamment la formation d’esters cycliques, l’hydrolyse, la sulfonation et la chloration. Le produit final est obtenu par dissolution, filtration, refroidissement par concentration, centrifugation et séchage .

Méthodes de production industrielle : La production industrielle du propionate de clobétasone implique la préparation d’une phase huileuse, la modulation d’une crème et le remplissage de la crème. La composition comprend généralement du propionate de clobétasone, du monostéarate de polyéthylèneglycol, du triglycéride caprylique caprique, des macrogolglycérides d’oléoyle, du carbitol, du butylparabène, du propylèneglycol, de l’hydroxyanisole butylé et de l’eau purifiée .

Analyse Des Réactions Chimiques

Types de réactions : Le propionate de clobétasone subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Implique l’utilisation d’agents oxydants comme le permanganate de potassium.

Réduction : Utilise généralement des agents réducteurs tels que le borohydrure de sodium.

Substitution : Utilise des réactifs comme les halogènes pour les réactions d’halogénation.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du propionate de clobétasone, qui peuvent avoir des propriétés pharmacologiques modifiées .

4. Applications de la recherche scientifique

Le propionate de clobétasone est largement utilisé dans la recherche scientifique en raison de ses puissantes propriétés anti-inflammatoires et immunosuppressives. Il est employé dans :

Chimie : Comme composé modèle pour étudier les réactions des corticostéroïdes.

Biologie : Pour étudier les effets des corticostéroïdes sur les processus cellulaires.

Médecine : Pour développer des traitements contre les affections cutanées inflammatoires.

Industrie : Dans la formulation de crèmes, pommades et gels topiques à usage thérapeutique

Applications De Recherche Scientifique

Clobetasone Propionate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is employed in:

Chemistry: As a model compound for studying corticosteroid reactions.

Biology: To investigate the effects of corticosteroids on cellular processes.

Medicine: For developing treatments for inflammatory skin conditions.

Industry: In the formulation of topical creams, ointments, and gels for therapeutic use

Comparaison Avec Des Composés Similaires

Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

Fluocinonide: Known for its high potency and used in similar dermatological conditions.

Hydrocortisone: A less potent corticosteroid often used for milder conditions.

Uniqueness: Clobetasone Propionate is unique due to its high potency and effectiveness in treating severe inflammatory skin conditions. It has a higher specificity for glucocorticoid receptors compared to other corticosteroids, making it more effective in reducing inflammation and associated symptoms .

Propriétés

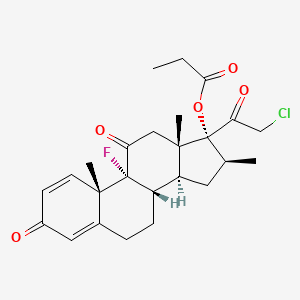

IUPAC Name |

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-18H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,22-,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUBWHIQMRKGBN-BHHHYXKXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024937 | |

| Record name | Clobetasone-17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25122-56-9 | |

| Record name | Clobetasone propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasone propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasone-17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOBETASONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUS8BJ27KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.